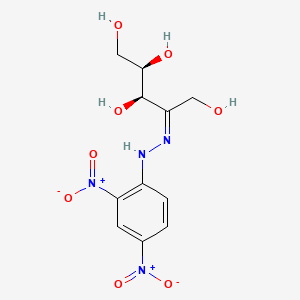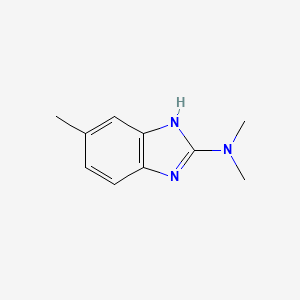
2,3-Dibromoheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromoheptane is an organic compound with the molecular formula C7H14Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a heptane backbone. This compound is of interest in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dibromoheptane can be synthesized through the bromination of heptene. The reaction typically involves the addition of bromine (Br2) to the double bond of heptene in the presence of a solvent like dichloromethane. The reaction conditions are usually mild, and the process is relatively straightforward .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Elimination Reactions: Heating this compound with a strong base can lead to the formation of alkenes through the elimination of hydrogen bromide (HBr).
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Reduction: Zinc in acetic acid or catalytic hydrogenation can be used.
Major Products
Substitution: Products include alcohols, ethers, or other substituted heptanes.
Elimination: The major product is heptene.
Reduction: The major product is heptane.
Applications De Recherche Scientifique
2,3-Dibromoheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Medicine: Research into its potential use in drug development is ongoing.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromoheptane in chemical reactions involves the cleavage of the carbon-bromine bonds. In substitution reactions, nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of HBr .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromopentane: Similar structure but with a shorter carbon chain.
2,3-Dibromohexane: Similar structure but with a six-carbon chain.
1,2-Dibromoheptane: Bromine atoms are on adjacent carbons.
Uniqueness
2,3-Dibromoheptane is unique due to its specific positioning of bromine atoms on the second and third carbons of the heptane chain. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other dibromoalkanes.
Propriétés
Numéro CAS |
21266-88-6 |
|---|---|
Formule moléculaire |
C7H14Br2 |
Poids moléculaire |
257.99 g/mol |
Nom IUPAC |
2,3-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-3-4-5-7(9)6(2)8/h6-7H,3-5H2,1-2H3 |
Clé InChI |
JEFHWRMJALOCDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


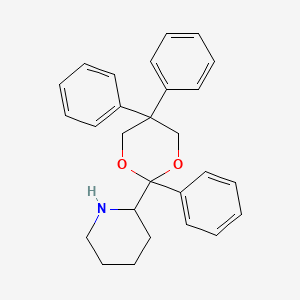
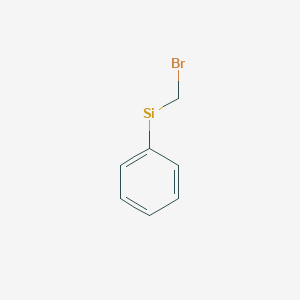
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)

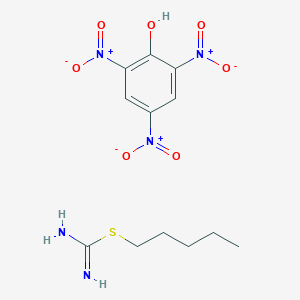
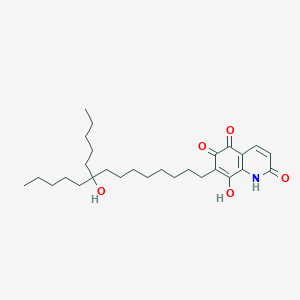
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
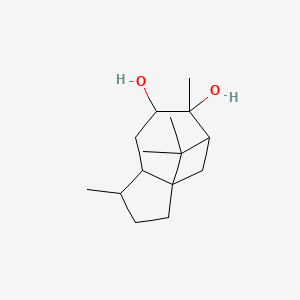
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
